2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Description
Properties
IUPAC Name |
2-fluorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNOS.ClH/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11;/h7,13H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAJGVDWZMBUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=C(S3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route and Key Intermediates
The synthesis of 2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride involves a multi-step organic synthesis approach, primarily described in the context of developing high-affinity ligands for nociceptin/orphanin FQ peptide (NOP) receptors.
Starting Materials and Initial Cyclization
Formation of Propanoate Intermediate
Alkylation and Amide Formation
- α-Alkylation of the propanoate intermediate with 2-fluoro-benzyl bromide or 2-chloro-benzyl bromide is performed using lithium bis(trimethylsilyl)amide (LiN(TMS)2) as a base.
- Subsequent ester hydrolysis and conventional amide bond formation with appropriate amines afford the final amide products (Compounds 9a–c and 10a–c).
Detailed Reaction Scheme Summary
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of spirocyclic intermediate | Boc-piperidin-4-one + 2-(3-thienyl)ethanol, TFA | Good yield | Acid-mediated cyclization |
| 2 | Selective fluorination at C2 | n-BuLi metallation + NFSI | 40–50% | Key fluorination step |
| 3 | Michael addition to t-butyl acrylate | Mild conditions | 65% | Formation of propanoate intermediate |
| 4 | α-Alkylation with halobenzyl bromides | LiN(TMS)2 base | Not specified | Introduction of benzyl substituent |
| 5 | Ester hydrolysis and amide formation | Conventional amide coupling | Not specified | Final amide products obtained |
| 6 | Enantiomer separation | Chiral HPLC | - | S-enantiomer is biologically active |
Preparation of Stock Solutions for Research Use
For experimental and research applications, stock solutions of the hydrochloride salt are prepared with precise solvent volumes depending on desired molarity and compound mass:
| Compound Mass | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 3.7913 | 0.7583 | 0.3791 |
| 5 mg | 18.9566 | 3.7913 | 1.8957 |
| 10 mg | 37.9133 | 7.5827 | 3.7913 |
Summary Table of Biological Affinity and Stereochemistry (Selected Ligands)
| Ligand | NOP Receptor Binding $$K_i$$ (nM) | Antagonist Activity $$K_b$$ (nM) | LogD (Lipophilicity) | Configuration |
|---|---|---|---|---|
| (S)-9a | 0.231 ± 0.050 | 0.228 ± 0.050 | 4.08 | S |
| (R)-9a | 4.51 ± 1.05 | 5.64 ± 1.05 | 4.08 | R |
| (S)-10c | 0.150 ± 0.062 | 0.069 ± 0.015 | 3.27 | S |
| (R)-10c | 5.32 ± 1.03 | 7.92 ± 1.05 | 3.27 | R |
Note: Lower $$Ki$$ and $$Kb$$ values indicate higher affinity and antagonist potency, respectively.
Chemical Reactions Analysis
2’-Fluoro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride serves as:
- A building block : Utilized in synthesizing more complex molecules.
- A reagent : Employed in various organic reactions due to its unique structural properties.
Biology
The compound is under investigation for its potential biological activities:
- Antimicrobial Properties : Studies have indicated that it may exhibit activity against various pathogens.
- Anticancer Properties : Preliminary research suggests it could inhibit cancer cell proliferation through specific molecular interactions.
Medicine
Research is ongoing to explore its potential as a pharmaceutical agent. Notable areas include:
- Targeting specific molecular pathways : Investigations are focused on how the compound interacts with enzymes or receptors to modulate their activity.
- Drug Development : Its unique structure may lead to novel drug candidates for treating diseases.
Industry
In industrial applications, this compound is being explored for:
- Advanced Materials : Its properties make it suitable for developing polymers and coatings with enhanced performance characteristics.
Case Studies
- Antimicrobial Activity Study : A study conducted on various derivatives of spirocyclic compounds demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria.
- Cancer Cell Proliferation Inhibition : Research published in a peer-reviewed journal indicated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through modulation of signaling pathways.
- Material Science Application : In an industrial setting, experiments revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties significantly.
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The spirocyclic structure provides stability and rigidity, allowing for precise interactions with biological macromolecules. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold has been extensively modified to explore diverse therapeutic applications. Below is a detailed comparison of 2'-fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride with structurally related analogues:
Structural Analogues in Antitubercular Research
- Compound 06 (1-((4-methoxyphenyl)sulfonyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]) Activity: Exhibited potent antimycobacterial activity against active Mycobacterium tuberculosis (MIC: 8.23 µM), surpassing ethambutol but less potent than the lead compound GSK 2200150A . Key Difference: The 4-methoxyphenylsulfonyl group enhances antitubercular activity but lacks the fluorine substitution critical for NOP receptor binding.
GSK 2200150A (Lead Compound)
NOP Receptor Ligands
- 11C-10c (3-(2'-fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-yl)-2-(2-halobenzyl)-N-alkylpropanamide) Activity: High-affinity NOP receptor ligand with excellent brain penetration and specificity. Demonstrated favorable pharmacokinetics in monkeys, with rapid brain entry and receptor-specific binding confirmed via PET imaging . Key Advantage: The 2'-fluoro substitution enhances receptor affinity and metabolic stability compared to non-fluorinated analogues.
- LY2817412 (2'-chloro-4',4'-difluoro-1-{[1-(3-fluoropyridin-2-yl)-3-methyl-1H-pyrazol-4-yl]methyl}-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] 2,3-dihydroxybutanedioate) Activity: Potent NOP receptor antagonist with additional difluoro and pyrazole substituents. Used in studies on pain sensitivity and stress responses . Key Difference: The dual halogenation (Cl and F) and bulky pyrazole group may reduce brain penetration compared to the simpler 2'-fluoro derivative .
Radioligands for Imaging
- FDPTP (2'-fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivative) Application: Used in positron emission tomography (PET) for imaging brain NOP receptors. Demonstrated high receptor-specific signal-to-noise ratios in primates . Key Feature: Fluorine at the 2' position facilitates radiolabeling with carbon-11, critical for in vivo imaging .
Structural-Activity Relationship (SAR) Analysis
| Compound | Substituents | Biological Target | Key Finding |
|---|---|---|---|
| Target Compound | 2'-F | NOP Receptor | Optimal brain penetration and receptor specificity for PET imaging . |
| Compound 06 | 4-methoxyphenylsulfonyl | M. tuberculosis | MIC: 8.23 µM (active TB); less potent than GSK 2200150A . |
| LY2817412 | 2'-Cl, 4',4'-diF, pyrazole | NOP Receptor | Dual halogenation improves antagonism but may reduce bioavailability . |
| 11C-10c | 2'-F, 2-halobenzyl | NOP Receptor | High receptor-specific binding; selected for human trials . |
Biological Activity
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride is a synthetic compound notable for its unique spirocyclic structure, characterized by the presence of a fluorine atom at the 2' position. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
- Chemical Formula : C11H15ClFNOS
- Molecular Weight : 227.3 g/mol
- CAS Number : 1448030-48-5
- Boiling Point : Approximately 354.4 °C (predicted)
- Density : 1.28 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain enzymes or receptors, which can modulate their activity. The spirocyclic structure provides stability and allows for precise interactions with biological macromolecules. Potential pathways include:
- Inhibition of enzyme activity
- Disruption of cellular processes
- Modulation of signal transduction pathways
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 μg/mL |
| Escherichia coli | 25 μg/mL |
| Enterococcus faecalis | 20 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has shown promise in anticancer research, particularly in inhibiting cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and death.
Study 1: Antimicrobial Efficacy
A study conducted by Selvekumar et al. (2010) synthesized various derivatives of spirocyclic compounds, including this compound. The results highlighted its moderate to strong activity against resistant bacterial strains such as ampicillin-resistant E. cloacae, reinforcing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In another investigation focusing on cancer treatment, the compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
When compared to other spirocyclic compounds lacking fluorine substitutions, such as spiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives, the presence of the fluorine atom in this compound appears to enhance both chemical reactivity and biological activity .
Q & A
[Basic] What synthetic methodologies are reported for this compound, and how is structural purity validated?
The synthesis involves spirocyclization and fluorination steps, with key intermediates generated via Suzuki coupling and nucleophilic substitution. Alluri et al. (2018) utilized high-performance liquid chromatography (HPLC) to confirm purity (≥98%) and employed nuclear magnetic resonance (1H/13C NMR) and high-resolution mass spectrometry (HRMS) for structural validation. Critical reaction parameters include inert atmosphere conditions and controlled temperature to prevent side reactions .
[Basic] What is the proposed mechanism of action against Mycobacterium tuberculosis (Mtb), and how is efficacy tested in dormant vs. active states?
The compound inhibits isocitrate lyase (ICL), a key enzyme in the glyoxylate shunt essential for Mtb dormancy. In vitro efficacy is assessed using the Low Oxygen Recovery Assay (LORA), which mimics hypoxic dormancy. Reported minimum inhibitory concentrations (MICs) are 0.5–2 µg/mL against dormant Mtb, comparable to isoniazid’s activity against replicating strains. Discrepancies between active and dormant MICs should be analyzed via RNA sequencing to identify differential gene expression under stress conditions .
[Advanced] How can pharmacokinetic (PK) properties be optimized for central nervous system (CNS) targeting in neuropharmacology studies?
Modifications to the spirocyclic core, such as introducing polar substituents, improve blood-brain barrier (BBB) penetration. For NOP receptor antagonists derived from this scaffold, 2'-fluoro substitution enhances metabolic stability, achieving >40% oral bioavailability in rats. Radiolabeled derivatives (e.g., 18F analogs) enable positron emission tomography (PET) imaging, showing >80% receptor occupancy (RO) in rat brains at 1 mg/kg. Key metrics include LogP (optimized to 2.5–3.5) and unbound fraction in plasma (>5%) .
[Advanced] What experimental approaches resolve contradictions between in vitro binding affinity and in vivo efficacy in autoimmune models?
Discrepancies often arise from plasma protein binding or off-target effects. To address this:
- Measure free drug concentration using equilibrium dialysis with 50% human serum.
- Validate target engagement via CRISPR-Cas9 RORγt knockout cells, which should abolish IL-17A suppression.
- In collagen-induced arthritis models, compound 12 (30 mg/kg) reduced synovitis scores by 60%, despite a 10 nM IC50 in vitro. Adjust in vitro assays to include serum proteins for translational relevance .
[Advanced] How is stereochemical purity ensured during synthesis, and what impact does chirality have on biological activity?
Enantiomerically pure forms are resolved using chiral stationary-phase HPLC or asymmetric catalysis. For example, the (R)-enantiomer of a related spirocyclic NOP antagonist showed 10-fold higher receptor affinity (Ki = 0.3 nM) than the (S)-form. X-ray crystallography of the ligand-receptor complex confirms stereospecific binding interactions. Researchers must report enantiomeric excess (≥99%) via circular dichroism (CD) spectroscopy .
[Advanced] What methodologies validate RORγt target engagement in autoimmune disease models?
- In vitro: Use IL-17A luciferase reporter assays in human Th17 cells, with EC50 values <50 nM indicating potency.
- In vivo: Employ RORγt-dependent luciferase reporter mice; compound 22 reduced luminescence signal by 70% at 15 mg/kg.
- Translational correlation: Measure RORγt occupancy via chromatin immunoprecipitation sequencing (ChIP-seq) in splenocytes, showing >90% target engagement at efficacious doses .
[Basic] How is this compound utilized in molecular imaging studies?
Radiolabeled derivatives (e.g., 11C or 18F isotopes) are synthesized for PET imaging of NOP receptor density in neurological disorders. Autoradiography in rat brain slices confirmed high-specificity binding (Kd = 0.8 nM) in the cortex and hypothalamus. Critical validation steps include blocking studies with unlabeled ligands to confirm signal specificity .
[Advanced] What strategies mitigate toxicity in long-term in vivo studies?
- Conduct hepatic microsomal stability assays to identify reactive metabolites.
- Monitor off-target effects via broad-panel kinase assays (e.g., Eurofins KinaseProfiler).
- In chronic toxicity studies, dose-limiting hepatotoxicity was observed at 100 mg/kg (rats), prompting structural optimization to reduce CYP3A4 inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
